molecular formula C9H9BrO2 B2379533 (4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270291-39-8

(4R)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B2379533
Key on ui cas rn: 1270291-39-8
M. Wt: 229.073
InChI Key: AUBCSGZQJXSWGV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08227468B2

Procedure details

To a suspension of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (3.95 kg, 17.4 mol) in ethanol (20 L) at room temperature add sodium borohydride (221 g, 5.84 mol) in portions over 3 hr. Concentrate the clear red solution. Add the residue into ice (about 3 kg) to form a suspension and then slowly add ice-cooled 0.5 M HCl (10 L) into the above suspension with stirring. Extract the mixture with methyl tert-butyl ether (20 L and 5 L). Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L), concentrate the solvent under reduced pressure and dry the wet solid in air overnight to obtain the title compound as a pale yellow solid (4.10 kg, quantitative). LC-ES/MS m/z 211 [M−H-2O+H]+.
Quantity
3.95 kg
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5](C[CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[BH4-].[Na+].Cl.C([OH:18])C>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[O:18][CH2:7][CH2:8][CH:9]2[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
3.95 kg
Type
reactant
Smiles
BrC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
20 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
221 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the clear red solution
ADDITION
Type
ADDITION
Details
Add the residue into ice (about 3 kg)
CUSTOM
Type
CUSTOM
Details
to form a suspension
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with methyl tert-butyl ether (20 L and 5 L)
WASH
Type
WASH
Details
Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
dry the wet solid in air overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCOC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08227468B2

Procedure details

To a suspension of 7-bromo-3,4-dihydronaphthalen-1(2H)-one (3.95 kg, 17.4 mol) in ethanol (20 L) at room temperature add sodium borohydride (221 g, 5.84 mol) in portions over 3 hr. Concentrate the clear red solution. Add the residue into ice (about 3 kg) to form a suspension and then slowly add ice-cooled 0.5 M HCl (10 L) into the above suspension with stirring. Extract the mixture with methyl tert-butyl ether (20 L and 5 L). Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L), concentrate the solvent under reduced pressure and dry the wet solid in air overnight to obtain the title compound as a pale yellow solid (4.10 kg, quantitative). LC-ES/MS m/z 211 [M−H-2O+H]+.
Quantity
3.95 kg
Type
reactant
Reaction Step One
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
221 g
Type
reactant
Reaction Step Two
Name
Quantity
10 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]2[C:5](C[CH2:7][CH2:8][C:9]2=[O:12])=[CH:4][CH:3]=1.[BH4-].[Na+].Cl.C([OH:18])C>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5](=[CH:4][CH:3]=1)[O:18][CH2:7][CH2:8][CH:9]2[OH:12] |f:1.2|

Inputs

Step One
Name
Quantity
3.95 kg
Type
reactant
Smiles
BrC1=CC=C2CCCC(C2=C1)=O
Name
Quantity
20 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
221 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the clear red solution
ADDITION
Type
ADDITION
Details
Add the residue into ice (about 3 kg)
CUSTOM
Type
CUSTOM
Details
to form a suspension
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with methyl tert-butyl ether (20 L and 5 L)
WASH
Type
WASH
Details
Wash the combined organic phase with saturated aqueous sodium bicarbonate (10 L) and brine (2×10 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
dry the wet solid in air overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCOC2=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.